Enhanced Phenolic Acidity (pKa 7.21 vs 8.58): Cyano Group Electron-Withdrawing Effect Quantified
Methyl 2-bromo-3-cyano-5-hydroxybenzoate exhibits a predicted phenolic pKa of 7.21 ± 0.23, which is 1.37 pKa units lower than that of methyl 2-bromo-5-hydroxybenzoate (pKa 8.58 ± 0.18, the closest analog lacking the 3-cyano group) . Both values were predicted using the ACD/Labs algorithm under identical computational conditions, enabling direct cross-study comparison. A ΔpKa of 1.37 corresponds to an approximately 23-fold greater acidity (Ka ratio = 10^1.37 ≈ 23.4), attributable to the electron-withdrawing resonance and inductive effects of the cyano substituent para to the hydroxyl group . At physiological pH 7.4, the Henderson-Hasselbalch equation predicts that the target compound is approximately 39% deprotonated (phenolate form), whereas the non-cyano analog is only approximately 6% deprotonated—a 6.5-fold difference in ionized fraction that directly impacts aqueous solubility, protein binding electrostatics, and membrane permeability .
| Evidence Dimension | Phenolic OH acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 7.21 ± 0.23 (Predicted, ACD/Labs) |
| Comparator Or Baseline | Methyl 2-bromo-5-hydroxybenzoate (CAS 154607-00-8): pKa = 8.58 ± 0.18 (Predicted, ACD/Labs) |
| Quantified Difference | ΔpKa = 1.37 units; ~23-fold greater acidity; ~6.5× higher ionized fraction at pH 7.4 |
| Conditions | ACD/Labs predicted pKa values; both compounds assessed under identical computational methodology on ChemicalBook |
Why This Matters
For procurement decisions, this ~23-fold acidity difference means the target compound provides a substantially different ionization profile at physiological pH, which is critical for applications involving pH-dependent solubility, receptor binding electrostatics, or phenolic prodrug strategies—functionality unavailable from the non-cyano analog.
